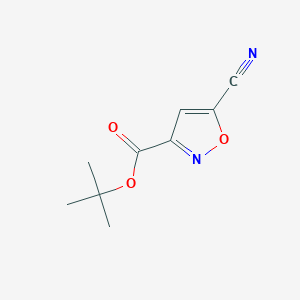
1-acetyl-N-methoxyazetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetyl-N-methoxyazetidine-3-carboxamide is a four-membered heterocyclic compound containing nitrogen. Azetidines, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen-containing heterocycles
Preparation Methods
The synthesis of 1-acetyl-N-methoxyazetidine-3-carboxamide typically involves the formation of the azetidine ring followed by functionalization. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, azetidines can be synthesized via the ring-opening polymerization of aziridines . The reaction conditions often involve the use of strong bases or acids to facilitate the cyclization process. Industrial production methods may include the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
1-Acetyl-N-methoxyazetidine-3-carboxamide undergoes various chemical reactions due to the presence of reactive functional groups. Common reactions include:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the nitrogen atom, using reagents like alkyl halides.
Ring-opening reactions: Due to the ring strain, azetidines can undergo ring-opening reactions under acidic or basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
1-Acetyl-N-methoxyazetidine-3-carboxamide has several applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-acetyl-N-methoxyazetidine-3-carboxamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The ring strain in the azetidine ring allows for unique interactions with biological molecules, potentially leading to the modulation of biochemical pathways .
Comparison with Similar Compounds
1-Acetyl-N-methoxyazetidine-3-carboxamide can be compared with other azetidine derivatives such as azetidine-2-carboxamide and azetidine-3-carboxamide . These compounds share similar structural features but differ in their functional groups and reactivity. The presence of the acetyl and methoxy groups in this compound imparts unique chemical properties, making it distinct from its analogs .
Similar compounds include:
- Azetidine-2-carboxamide
- Azetidine-3-carboxamide
- N-methoxyazetidine derivatives
These compounds are used in various applications, including medicinal chemistry and materials science, but this compound stands out due to its specific functionalization and reactivity .
Properties
IUPAC Name |
1-acetyl-N-methoxyazetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O3/c1-5(10)9-3-6(4-9)7(11)8-12-2/h6H,3-4H2,1-2H3,(H,8,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTSNAXWFNDGFKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)C(=O)NOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2E)-6-phenyl-2-(3,4,5-trimethoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B2814093.png)
![4-[3-(Aminomethyl)-6-chloroindol-1-yl]butan-2-ol](/img/structure/B2814094.png)
![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-2-naphthalen-2-ylpropanamide](/img/structure/B2814095.png)
![1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-(2,5-dimethoxybenzyl)piperidine-3-carboxamide](/img/structure/B2814097.png)



![4-chlorophenyl 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-phenylpyrazolo[1,5-a]pyrimidin-6-yl sulfone](/img/structure/B2814108.png)



![(1R,5R)-1-Propan-2-yl-3-azabicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B2814114.png)


